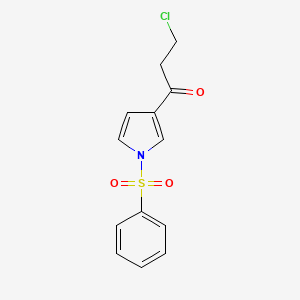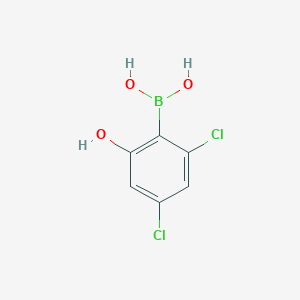![molecular formula C19H25NO3 B1389344 2,5-Dimethoxy-N-[2-(4-methylphenoxy)butyl]aniline CAS No. 1040688-45-6](/img/structure/B1389344.png)
2,5-Dimethoxy-N-[2-(4-methylphenoxy)butyl]aniline
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 2,5-Dimethoxy-N-[2-(4-methylphenoxy)butyl]aniline typically involves a multi-step process. One common method includes the reaction of 2,5-dimethoxyaniline with 4-methylphenoxybutyl bromide under basic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the reaction . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity .
Analyse Chemischer Reaktionen
2,5-Dimethoxy-N-[2-(4-methylphenoxy)butyl]aniline undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
2,5-Dimethoxy-N-[2-(4-methylphenoxy)butyl]aniline is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Wirkmechanismus
The mechanism of action of 2,5-Dimethoxy-N-[2-(4-methylphenoxy)butyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can bind to these targets, altering their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
2,5-Dimethoxy-N-[2-(4-methylphenoxy)butyl]aniline can be compared to other similar compounds, such as:
2,5-Dimethoxyaniline: Lacks the butyl and phenoxy groups, making it less complex and potentially less versatile in certain applications.
4-Methylphenoxybutylamine: Lacks the dimethoxy groups, which may affect its reactivity and binding properties.
2,5-Dimethoxy-N-butylaniline: Similar but lacks the phenoxy group, which can influence its chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
Eigenschaften
IUPAC Name |
2,5-dimethoxy-N-[2-(4-methylphenoxy)butyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3/c1-5-15(23-16-8-6-14(2)7-9-16)13-20-18-12-17(21-3)10-11-19(18)22-4/h6-12,15,20H,5,13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKDHWOYYHRKIGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC1=C(C=CC(=C1)OC)OC)OC2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Pentanamide, 2-amino-N-[(4-fluorophenyl)methyl]-3-methyl-, (2S,3S)-](/img/structure/B1389270.png)



![2-[(4-Fluorobenzoyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1389277.png)




